(Z)-2-Cyano-N-naphthalen-1-yl-3-thiophen-2-ylprop-2-enamide
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Overview
Description
(Z)-2-Cyano-N-naphthalen-1-yl-3-thiophen-2-ylprop-2-enamide, commonly known as CPTH2, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of various other diseases.
Mechanism of Action
CPTH2 acts as a competitive inhibitor of the histone acetyltransferase enzyme. This enzyme is responsible for adding acetyl groups to histone proteins, which plays a crucial role in gene expression. By inhibiting this enzyme, CPTH2 can alter the expression of genes involved in cancer growth and progression.
Biochemical and Physiological Effects:
CPTH2 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, it has also been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response to cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPTH2 is its specificity for the histone acetyltransferase enzyme, which makes it a useful tool for studying the role of this enzyme in cancer growth and progression. However, one limitation of CPTH2 is its relatively low potency, which means that higher concentrations may be required for some experiments.
Future Directions
There are many potential future directions for research involving CPTH2. One area of interest is the development of more potent inhibitors of the histone acetyltransferase enzyme, which could lead to more effective cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CPTH2, as well as its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of CPTH2 involves a multi-step process that includes the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form naphthalene-1-yl chloride. This is then reacted with thiophene-2-carboxaldehyde to form the intermediate compound, which is then reacted with cyanoacetic acid to form the final product, CPTH2.
Scientific Research Applications
CPTH2 has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of the histone acetyltransferase enzyme, which is overexpressed in many types of cancer. This inhibition leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the suppression of tumor growth.
properties
IUPAC Name |
(Z)-2-cyano-N-naphthalen-1-yl-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c19-12-14(11-15-7-4-10-22-15)18(21)20-17-9-3-6-13-5-1-2-8-16(13)17/h1-11H,(H,20,21)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMCHWNAQYCFI-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C\C3=CC=CS3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-naphthalen-1-yl-3-thiophen-2-ylprop-2-enamide |
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